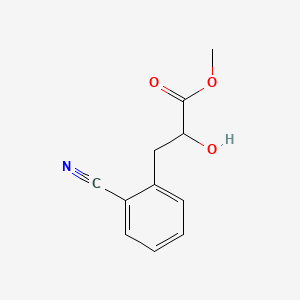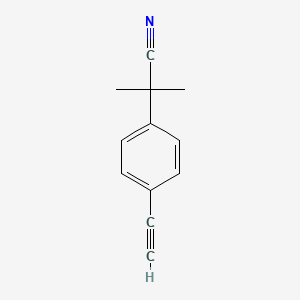
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and high yields . The reaction is carried out at room temperature, making it compatible with various amino acids, including natural, aromatic, and aliphatic amino acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of methanol and trimethylchlorosilane ensures efficient conversion of amino acids to their methyl ester hydrochlorides, which can then be purified and used in further applications .
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
(alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (alphaR)-alpha-(Aminomethyl)-benzenepropanoic Acid Methyl Ester Hydrochloride include other amino acid methyl ester hydrochlorides, such as:
- L-Alanine methyl ester hydrochloride
- 2-Aminoisobutyric acid methyl ester hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This uniqueness makes it particularly valuable in certain research and industrial applications, where its specific reactivity and interactions are required .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl (2R)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
LDJFZHXXSXJPDR-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)CN.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)


